3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one
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Overview
Description
3-(3,4-Dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one is a complex organic compound with a unique structure that combines a quinoline core with a benzoyl group and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a quinoline derivative with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(3,4-Dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one exerts its effects is primarily through interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylbenzoyl)-1H-quinolin-4-one: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Methoxy-1H-quinolin-4-one: Lacks the benzoyl group, resulting in different chemical properties and applications.
3-Benzoyl-6-methoxy-1H-quinolin-4-one: Similar structure but without the dimethyl groups, which can influence its steric and electronic properties.
Uniqueness
3-(3,4-Dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one is unique due to the presence of both the dimethylbenzoyl and methoxy groups, which confer specific steric and electronic characteristics. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-5-13(8-12(11)2)18(21)16-10-20-17-7-6-14(23-3)9-15(17)19(16)22/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRVDMKIPXFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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